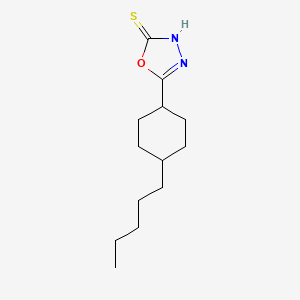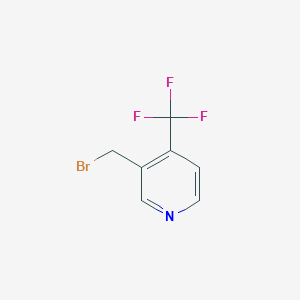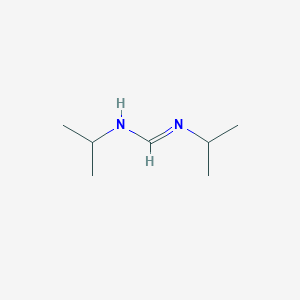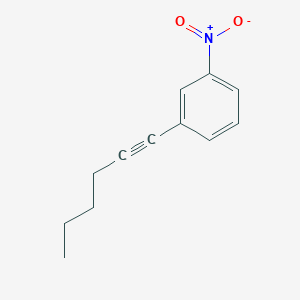
N-(3-羟基丙基)丙烯酰胺
描述
N-(3-Hydroxypropyl)acrylamide, also known as 3-Acryloylamino-1-propanol, is a compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is used in the preparation of hydrogels and has a certain hydrophilicity due to its chemical structure containing hydroxyl and acetone groups .
Synthesis Analysis
The synthesis of N-(3-Hydroxypropyl)acrylamide involves changing the rheological properties of the printing solution with clay. By forming phytic acid cross-linked polyaniline conductive polymer network in situ on the poly (N-isopropyl acrylamide) matrix, 3D printing of thermally responsive conductive hybrid hydrogels was realized .Molecular Structure Analysis
The molecular structure of N-(3-Hydroxypropyl)acrylamide contains an acrylic group, which is an alkene compound . The difference in molecular structure between the two determines their differences in properties and applications .Chemical Reactions Analysis
N-(3-Hydroxypropyl)acrylamide has high hydrophilicity, is soluble in water, and has active groups, making it prone to chemical reactions with other substances . Acrylamide, on the other hand, has strong unsaturated properties and is easy to polymerize into polymers, exhibiting excellent high temperature and corrosion resistance .Physical And Chemical Properties Analysis
N-(3-Hydroxypropyl)acrylamide is a colorless liquid and an important organic synthetic raw material . It has high hydrophilicity, is soluble in water, and has active groups .科学研究应用
1. 药物递送系统
N-(3-羟基丙基)丙烯酰胺衍生物因其在药物递送系统中的作用而被广泛研究。例如,含有热敏性 N-(异丙基)丙烯酰胺衍生物的水凝胶已被开发用于受控药物递送。如 Gasztych、Komsa 和 Musia (2019) 的一项研究中所观察到的,亲水性共聚单体的加入(如 N-(2-羟乙基)丙烯酰胺)会影响药物的释放速率。该研究表明,与对照制剂相比,配制的水凝胶可以释放出更少量的模型药物萘普生钠(Gasztych、Komsa 和 Musia,2019)。
2. 生物工程应用
在生物工程中,与 N-(3-羟基丙基)丙烯酰胺密切相关的聚合物,如聚(N-异丙基丙烯酰胺)(pNIPAM),已被用于各种应用中。这些应用包括生物细胞和蛋白质的非破坏性释放。Cooperstein 和 Canavan (2010) 强调了在研究细胞外基质、细胞片工程、肿瘤球体形成和生物粘附研究中使用 pNIPAM 基质(Cooperstein 和 Canavan,2010)。
3. 聚合技术
与 N-(3-羟基丙基)丙烯酰胺具有结构相似性的 N-(异丙基丙烯酰胺) 的受控聚合一直是人们感兴趣的课题。Convertine 等人 (2004) 报道了实现 N-异丙基丙烯酰胺受控室温 RAFT 聚合的条件。该研究对于理解相关丙烯酰胺衍生物的聚合特性至关重要(Convertine 等人,2004)。
4. 组织工程应用
与 N-(3-羟基丙基)丙烯酰胺结构相似的聚(N-异丙基丙烯酰胺) 基支架已被开发用于组织工程。正如 Galperin、Long 和 Ratner (2010) 所报道的那样,这些支架因其可降解性、可控孔隙率和热响应特性而著称,使其适用于组织工程中的应用(Galperin、Long 和 Ratner,2010)。
安全和危害
未来方向
N-(3-Hydroxypropyl)acrylamide has potential applications in biomedical and pharmaceutical areas, especially for site-specific drug delivery systems . It can also be used in the preparation of hydrogels for use in various applications such as tissue engineering, biomedical, and sensing applications .
作用机制
Mode of Action
It’s known that acrylamide derivatives can form covalent bonds with proteins and other biological molecules, altering their function . This interaction could potentially lead to changes in cellular processes, although the specifics would depend on the particular targets involved.
Biochemical Pathways
For instance, acrylamide derivatives have been studied for their role in drug delivery systems, where they can affect the distribution and metabolism of therapeutic agents .
Pharmacokinetics
The presence of the acrylamide group could also influence its metabolism, as acrylamides can be metabolized by various enzymes in the body .
Result of Action
For instance, it could potentially alter protein function, influence cellular signaling pathways, or affect the distribution and efficacy of therapeutic agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Hydroxypropyl)acrylamide. Factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and its interactions with its targets. Moreover, the compound’s action could also be influenced by the specific biological environment in which it’s present .
生化分析
Biochemical Properties
N-(3-Hydroxypropyl)acrylamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with enzymes such as cytochrome P450, which is responsible for its biotransformation . Additionally, N-(3-Hydroxypropyl)acrylamide can interact with glutathione S-transferase, facilitating its conjugation with glutathione . These interactions are essential for the compound’s metabolism and detoxification processes within the body.
Cellular Effects
N-(3-Hydroxypropyl)acrylamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Furthermore, N-(3-Hydroxypropyl)acrylamide has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins . These effects highlight the compound’s potential in influencing cellular functions and its relevance in biomedical research.
Molecular Mechanism
The molecular mechanism of N-(3-Hydroxypropyl)acrylamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, N-(3-Hydroxypropyl)acrylamide can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors . These molecular interactions are critical for understanding the compound’s biochemical effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Hydroxypropyl)acrylamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that N-(3-Hydroxypropyl)acrylamide remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell proliferation and apoptosis . These temporal effects are crucial for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of N-(3-Hydroxypropyl)acrylamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Studies have reported threshold effects, where the compound exhibits a dose-dependent response, with higher doses causing adverse effects such as neurotoxicity and hepatotoxicity . Understanding the dosage effects of N-(3-Hydroxypropyl)acrylamide is essential for determining its safety and efficacy in biomedical applications.
Metabolic Pathways
N-(3-Hydroxypropyl)acrylamide is involved in several metabolic pathways, including its biotransformation by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, N-(3-Hydroxypropyl)acrylamide can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of N-(3-Hydroxypropyl)acrylamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be efficiently transported across cell membranes and distributed to various cellular compartments . This distribution is essential for its biochemical activity and therapeutic potential. Additionally, N-(3-Hydroxypropyl)acrylamide can accumulate in specific tissues, influencing its localization and function .
Subcellular Localization
N-(3-Hydroxypropyl)acrylamide exhibits specific subcellular localization, which is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications .
属性
IUPAC Name |
N-(3-hydroxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-6(9)7-4-3-5-8/h2,8H,1,3-5H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHQYNMVKDBFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
44817-99-4 | |
| Record name | N-(3-hydroxypropyl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole,5-[2-(phenylmethoxy)ethoxy]-](/img/structure/B3138086.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)



![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138130.png)
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)



![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)
